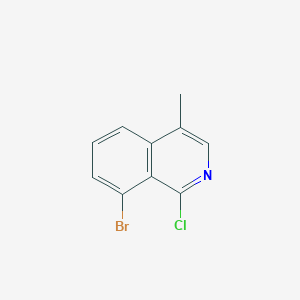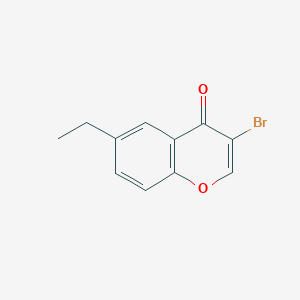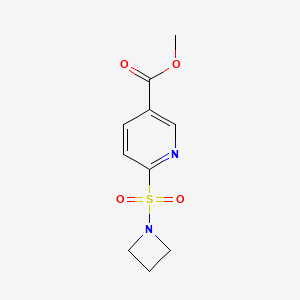
Methyl 6-(azetidin-1-ylsulfonyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(azetidin-1-ylsulfonyl)nicotinate is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol It is a derivative of nicotinic acid and contains an azetidine ring, which is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(azetidin-1-ylsulfonyl)nicotinate typically involves the reaction of 6-chloronicotinic acid with azetidine-1-sulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(azetidin-1-ylsulfonyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-(azetidin-1-ylsulfonyl)nicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 6-(azetidin-1-ylsulfonyl)nicotinate involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient.
6-Methyl nicotinate: A derivative of nicotinic acid with a methyl group at the 6-position.
Uniqueness
Methyl 6-(azetidin-1-ylsulfonyl)nicotinate is unique due to the presence of the azetidine ring and sulfonyl group, which impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N2O4S |
|---|---|
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
methyl 6-(azetidin-1-ylsulfonyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(13)8-3-4-9(11-7-8)17(14,15)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
VWQBLLQDPIRIBX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C=C1)S(=O)(=O)N2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


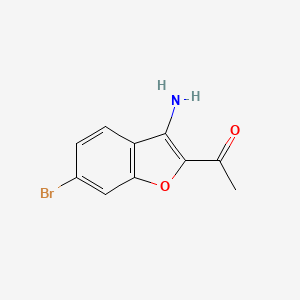
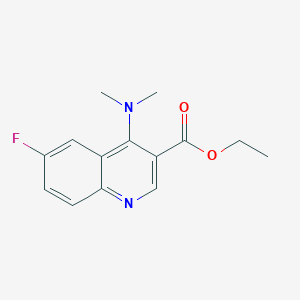

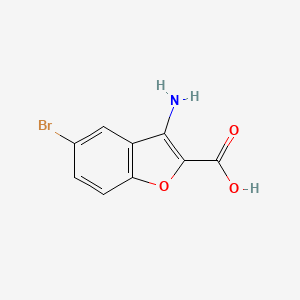

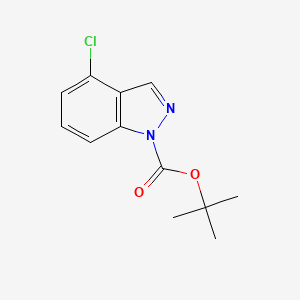

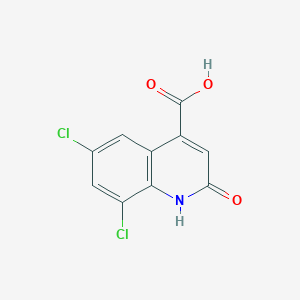
![3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
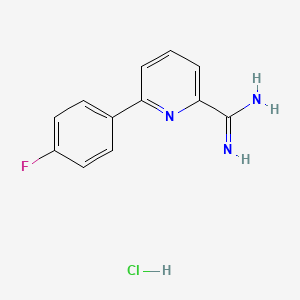
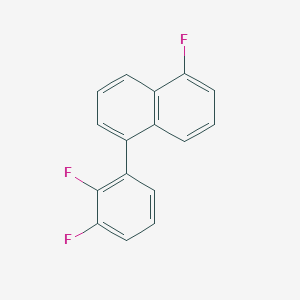
![N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B11859711.png)
